molecular formula C14H17N3O3S2 B2803056 N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 863511-51-7

N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2803056
CAS RN: 863511-51-7
M. Wt: 339.43
InChI Key: KXDJPEBOGXSFJX-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential anticancer activity . It belongs to a new class of thiazole-(benz)azole derivatives .


Synthesis Analysis

The compound was synthesized as part of a series of thiazole-(benz)azole derivatives . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of the compound was confirmed using various techniques including IR, 1H-NMR, and MS spectral data and elemental analyses .


Chemical Reactions Analysis

The compound was evaluated for its anticancer activity against A549 and C6 tumor cell lines . The anticancer effect of the compounds was evaluated using MTT, analysis of DNA synthesis, acridine orange/ethidium bromide staining method, and analysis of caspase-3 activation assays .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide derivatives revealed significant anticancer potential . These compounds were tested against A549 and C6 tumor cell lines. Notably, compounds 6f and 6g, which carry 5-chloro and 5-methylbenzimidazole groups, exhibited remarkable anticancer activity. Additionally, they demonstrated the ability to direct tumor cells toward apoptotic pathways—a crucial precondition for effective anticancer action.

Anti-Inflammatory Properties

Thiazoles, including derivatives of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide, have been investigated for their anti-inflammatory effects . Some synthesized compounds showed comparable anti-inflammatory activity to standard drugs like ibuprofen. These findings highlight the potential of this compound class in managing inflammatory conditions.

Cytotoxicity Against Human Lung Cancer Cells

In vitro cytotoxicity studies evaluated the synthesized N-(4-(2-methylthiazol-4-yl)phenyl)acetamide derivatives against A549 (human lung cancer) cell lines. These investigations revealed promising results, positioning these compounds as potential candidates for lung cancer therapy .

Antitumor Activity

A series of N-(4-(2-methylthiazol-4-yl)phenyl)acetamide analogs demonstrated cytotoxicity against human tumor cell lines. Notably, one compound exhibited potent effects on prostate cancer cells, emphasizing its antitumor potential .

properties

IUPAC Name

N-[4-[2-(2-methyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(18)16-12-3-5-14(6-4-12)22(19,20)15-8-7-13-9-21-11(2)17-13/h3-6,9,15H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJPEBOGXSFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-methylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

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